molecular formula C15H21BO4 B066878 Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 195062-62-5

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B066878
M. Wt: 276.14 g/mol
InChI Key: NCVIYKCFTYSAGN-UHFFFAOYSA-N
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Description

Compounds containing the dioxaborolan-2-yl group are significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds often serve as intermediates in the synthesis of more complex molecules due to their stability and reactivity.

Synthesis Analysis

Synthesis of compounds related to Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process including substitution reactions. For example, boric acid ester intermediates with benzene rings were obtained by a three-step substitution reaction, indicating a complex synthesis pathway that involves careful manipulation of reaction conditions to achieve the desired product (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, complemented by X-ray diffraction for crystallographic analysis. DFT calculations further help in understanding the molecular structures and are consistent with experimental data, providing insight into the electronic properties and conformational stability of these molecules (Huang et al., 2021).

Chemical Reactions and Properties

The specific chemical reactions and properties of Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are not detailed. However, compounds in this category are known for their utility in organic synthesis, particularly in borylation reactions facilitated by palladium catalysis, which is more effective for aryl bromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Physical Properties Analysis

Research on related compounds has focused on their crystalline structure and the implications for molecular conformation and stability. Single-crystal X-ray diffraction is a primary tool for this analysis, supported by DFT to optimize molecular structures and predict physical properties. These studies offer insights into the conformational preferences and potential intermolecular interactions that could influence the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from molecular electrostatic potential and frontier molecular orbital analysis. DFT studies reveal the physicochemical properties of these compounds, providing a theoretical basis for understanding their behavior in chemical reactions and potential applications in synthesis (Huang et al., 2021).

Scientific Research Applications

Benzoxaborole Derivatives in Medicinal Chemistry

Benzoxaborole compounds, including derivatives like Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have gained prominence in the last decade for their wide spectrum of applications in medicinal chemistry. Their unique physicochemical and drug-like properties have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The electron-deficient nature of the boron atom in these compounds underpins their peculiar mechanism of action, making them highly interesting for pharmaceutical development. Two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with more compounds in various clinical trial phases (Nocentini, Supuran, & Winum, 2018).

properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIYKCFTYSAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370398
Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

195062-62-5
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Record name Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195062-62-5
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